Scientific Field: Medicinal Chemistry
Summary of Application: This compound has been studied for its potential as an antidepressant and anticonvulsant agent.
Methods of Application: The study involved the synthesis of nineteen (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives.
Results: Compounds 2h, 2k, 2r, and 2s exhibited potent antidepressant activity and displayed the antidepressant effects in a dose-dependent manner from 10 to 30 mg/kg in the FST and TST.
Scientific Field: Organic Chemistry
Summary of Application: Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic acid, which is structurally similar to 3,4-Dihydroisoquinoline-2(1H)-carbothioamide, have been synthesized and tested for their free-radical scavenging activity.
Methods of Application: The study involved the synthesis of a series of hydroxy- and halogeno-substituted 3,4-dihydroisoquinoline-3-carboxylic acids.
Results: Almost all of the newly synthesized compounds exhibited radical scavenging capabilities.
3,4-Dihydroisoquinoline-2(1H)-carbothioamide is an organic compound characterized by a bicyclic structure that includes a dihydroisoquinoline moiety and a carbothioamide functional group. Its molecular formula is C₉H₁₃N₂OS, and it features a sulfur atom double-bonded to a carbon atom, which is also bonded to an amine group. This compound is of interest in medicinal chemistry due to its potential biological activities and diverse applications.
The primary focus of research on DHITC is its potential as a urease inhibitor []. The exact mechanism by which it inhibits urease is not fully elucidated, but it might involve competition with the natural substrate (urea) for the enzyme's active site or interaction with essential amino acid residues within the enzyme []. Further studies are needed to clarify the specific mechanism of action.
Research indicates that 3,4-dihydroisoquinoline-2(1H)-carbothioamide exhibits significant biological activities, including:
Several synthesis methods have been developed for 3,4-dihydroisoquinoline-2(1H)-carbothioamide:
The applications of 3,4-dihydroisoquinoline-2(1H)-carbothioamide are diverse:
Interaction studies using molecular docking techniques have revealed that 3,4-dihydroisoquinoline-2(1H)-carbothioamide binds effectively to active sites of enzymes such as carbonic anhydrase II and lipoxygenase. These studies indicate favorable hydrogen bonding interactions with key amino acid residues within the enzyme active sites, suggesting strong binding affinities that could translate into potent biological activity .
Several compounds share structural similarities with 3,4-dihydroisoquinoline-2(1H)-carbothioamide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,2-Dihydroisoquinoline | Structure | Lacks the carbothioamide group; primarily studied for neuroprotective effects. |
| 3-Hydroxyisoquinoline | Structure | Contains a hydroxyl group; explored for antioxidant properties. |
| 6-Methoxy-3,4-dihydroisoquinoline | Structure | Has a methoxy substituent; shows different pharmacological profiles. |
What sets 3,4-dihydroisoquinoline-2(1H)-carbothioamide apart from these similar compounds is its specific carbothioamide functional group. This feature not only enhances its biological activity but also allows for unique interactions with target enzymes compared to other isoquinoline derivatives.